molecular formula C19H26N2O B2960696 3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide CAS No. 852137-06-5

3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide

Cat. No. B2960696
M. Wt: 298.43
InChI Key: GHPSRLITHCRJPE-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you’re asking about, are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and several plants . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .


Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized by FT-IR, 1H-NMR, mass spectroscopy and elemental analysis . The indole framework is one of the most widely distributed heterocyclic nuclei in both natural and synthetic compounds in which benzene and pyrrole are fused in 2,3 positions .


Chemical Reactions Analysis

The chemical reactions of indole derivatives can vary widely depending on the specific compound and conditions. For example, some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase and inhibit polymerization of tubulin .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined by various methods. For example, the melting point can be determined and the molecular formula can be confirmed by elemental analysis .

Scientific Research Applications

Complexes with Palladium(II) Chloride

Research has explored derivatives of polyfunctional ligands, such as 3-(pyrazol-1-yl)propanamide (PPA) and its alkyl-substituted versions, for forming supramolecular structures and complexes with Palladium(II) chloride. Such studies highlight the potential of similar compounds in catalysis and material science, which could extend to the chemical behavior and applications of "3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide" in forming complexes with metals (Tyler Palombo et al., 2019).

Methylation of DNA in Cultured Cells

Studies on the methylation of DNA in cultured cells by chemicals like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) delve into the molecular mechanisms of mutation and cancer development. Although not directly related to "3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide", such research provides insights into the potential genetic and cellular interactions of complex organic compounds (P. D. Lawley & C. J. Thatcher, 1970).

Cyanation of Heteroarenes

The direct cyanation of indoles, employing N,N-dimethylformamide (DMF) as both reagent and solvent, opens pathways for synthesizing aryl nitriles. This technique's applicability to "3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide" could offer novel synthetic routes or modifications, enhancing its utility in organic synthesis (S. Ding & N. Jiao, 2011).

Development of Dynamin GTPase Inhibitors

Research into indole-based inhibitors of dynamin GTPase, focusing on specific moieties for activity enhancement, suggests the potential pharmacological relevance of indole derivatives. This could imply possible research directions for "3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide" in the study of cellular processes and diseases (C. Gordon et al., 2013).

Safety And Hazards

As with any chemical compound, safety and hazards should be considered. This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling .

Future Directions

The future directions for research into indole derivatives are vast. Due to their wide range of biological activities, they have the potential to be explored for newer therapeutic possibilities . For example, some indole derivatives have shown promise as potential agents for the further development of tubulin polymerization inhibitors .

properties

IUPAC Name

3-cyclopentyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-14-11-17-12-16(7-9-18(17)21(14)2)13-20-19(22)10-8-15-5-3-4-6-15/h7,9,11-12,15H,3-6,8,10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPSRLITHCRJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide

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